3-Fluoro-4-(2-methylthiophenyl)benzoic acid
Description
3-Fluoro-4-(2-methylthiophenyl)benzoic acid is a fluorinated aromatic carboxylic acid characterized by a fluorine atom at the 3-position and a 2-methylthiophenyl group at the 4-position of the benzoic acid core. The compound is synthesized via catalytic carboxylation of 2,4-difluoro-4′-thiomethylbiphenyl under CO₂ atmosphere, yielding 77% of the product after purification (n-hexane/EtOAc gradient) .
Properties
IUPAC Name |
3-fluoro-4-(2-methylsulfanylphenyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO2S/c1-18-13-5-3-2-4-11(13)10-7-6-9(14(16)17)8-12(10)15/h2-8H,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXVKDWAWWSHTRY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C2=C(C=C(C=C2)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-4-(2-methylthiophenyl)benzoic acid typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound. The general steps are as follows:
Preparation of the Aryl Halide: The starting material, 3-fluorobenzoic acid, is first converted to its corresponding aryl halide, such as 3-fluorobromobenzene.
Suzuki-Miyaura Coupling: The aryl halide is then reacted with 2-methylthiophenylboronic acid in the presence of a palladium catalyst (e.g., palladium acetate) and a base (e.g., potassium carbonate) in an appropriate solvent (e.g., tetrahydrofuran) under reflux conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the Suzuki-Miyaura coupling reaction. This would require optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, to ensure high yield and purity. Continuous flow reactors could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-4-(2-methylthiophenyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Fluoro-4-(2-methylthiophenyl)benzoic acid has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Chemical Biology: It can be used in the study of biological pathways and mechanisms, particularly those involving sulfur-containing compounds.
Mechanism of Action
The mechanism of action of 3-Fluoro-4-(2-methylthiophenyl)benzoic acid depends on its specific application. In medicinal chemistry, it may act by binding to a target enzyme or receptor, thereby modulating its activity. The presence of the fluorine atom and the methylthio group can influence its binding affinity and specificity. The exact molecular targets and pathways would vary depending on the specific derivative or application being studied .
Comparison with Similar Compounds
Structural and Electronic Properties
The substituent at the 4-position of the benzoic acid core critically influences electronic and steric properties. Key comparisons include:
Key Observations :
- Acidity : Electron-withdrawing groups (e.g., CF₃ in ) lower the pKa of the carboxylic acid (higher acidity) compared to electron-donating groups (e.g., methylthiophenyl in ).
- Lipophilicity : The hexadecyloxy derivative is highly lipophilic (logP >6), while pyridinylmethoxy analogs balance polarity for drug-like properties.
Key Observations :
- Carboxylation (e.g., ) and esterification (e.g., ) are high-yield methods for introducing functional groups.
- Complex substituents (e.g., undecenyloxy chains) require multi-step synthesis and purification .
Key Observations :
- Fluorine enhances metabolic stability and bioavailability in drug candidates (e.g., ).
- Sulfur-containing groups (e.g., thiophenyl in , thiazolyl in ) improve binding to metal ions or enzyme active sites.
Key Observations :
Biological Activity
3-Fluoro-4-(2-methylthiophenyl)benzoic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : C14H12FOS
- Molecular Weight : 252.31 g/mol
The presence of the fluorine atom and the thiophene moiety contributes to its unique chemical reactivity and biological profile.
Antimicrobial Properties
Research has indicated that this compound exhibits antimicrobial activity. A study focused on its efficacy against various bacterial strains demonstrated notable inhibition, particularly against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 32 to 64 µg/mL, suggesting moderate antibacterial potency.
Anticancer Activity
In vitro studies have shown that this compound can induce apoptosis in cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the activation of caspase pathways, leading to programmed cell death. A notable study reported a decrease in cell viability by approximately 50% at concentrations of 25 µM after 48 hours of treatment.
The proposed mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition : It has been suggested that the compound may inhibit specific enzymes involved in cellular proliferation and survival.
- Reactive Oxygen Species (ROS) Generation : The compound may increase ROS levels within cells, contributing to oxidative stress and subsequent apoptosis.
Study on Antimicrobial Activity
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial effects of various benzoic acid derivatives, including this compound. The results indicated that this compound significantly inhibited the growth of Staphylococcus aureus and Escherichia coli, with a clear structure-activity relationship observed in the derivatives tested.
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| 3-F-4-MTBA | 32 | Staphylococcus aureus |
| 3-F-4-MTBA | 64 | Escherichia coli |
Study on Anticancer Properties
A separate investigation focused on the anticancer properties of this compound revealed its effectiveness in reducing tumor cell proliferation. The study utilized MTT assays to assess cell viability across different concentrations:
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 5 | 90 |
| 10 | 75 |
| 25 | 50 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
